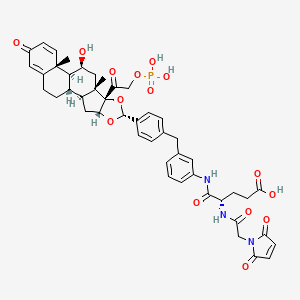
Glucocorticoid receptor agonist-1 phosphate Gly-Glu-Mal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Glucocorticoid receptor agonist-1 phosphate Gly-Glu-Mal is a compound that acts as a glucocorticoid receptor agonist. It is primarily used as a drug-linker conjugate for antibody-drug conjugates (ADCs). This compound is significant in the field of medicinal chemistry due to its role in synthesizing anti-CD40 antibody agent conjugates .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Glucocorticoid receptor agonist-1 phosphate Gly-Glu-Mal involves multiple steps, including the conjugation of glucocorticoid receptor agonist with phosphate, Gly-Glu, and Mal components. The reaction conditions typically involve the use of solvents like DMSO, and the process may require ultrasonic assistance due to the hygroscopic nature of DMSO .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated systems to ensure precision and consistency. The compound is stored at 4°C in sealed containers to protect it from moisture and light. In solvent, it is stored at -80°C for up to 6 months or at -20°C for up to 1 month .
Análisis De Reacciones Químicas
Types of Reactions
Glucocorticoid receptor agonist-1 phosphate Gly-Glu-Mal undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions include various derivatives of the original compound, which can be used for further research and development in medicinal chemistry .
Aplicaciones Científicas De Investigación
Glucocorticoid receptor agonist-1 phosphate Gly-Glu-Mal has several scientific research applications:
Chemistry: Used in the synthesis of complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its role in cellular processes and interactions with glucocorticoid receptors.
Medicine: Utilized in the development of antibody-drug conjugates for targeted cancer therapy.
Industry: Employed in the production of pharmaceuticals and as a component in research and development
Mecanismo De Acción
The compound exerts its effects by binding to the glucocorticoid receptor, leading to a conformational change and activation of the receptor. This activation results in the regulation of gene expression and modulation of various cellular processes. The molecular targets include specific DNA sequences that interact with the activated receptor, influencing the transcription of target genes .
Comparación Con Compuestos Similares
Similar Compounds
Glucocorticoid receptor agonist-1 phosphate Gly-Glu TFA: Serves as a cleavable linker for the synthesis of antibody-drug conjugates.
Glucocorticoid receptor agonist-1 phosphate Gly-Glu-Br: Used to synthesize similar antibody-drug conjugates like ABBV-154, ABBV-927, and ABBV-368.
Uniqueness
Glucocorticoid receptor agonist-1 phosphate Gly-Glu-Mal is unique due to its specific structure and ability to form stable conjugates with antibodies, making it highly effective in targeted drug delivery systems. Its stability and reactivity under various conditions also make it a valuable tool in medicinal chemistry .
Propiedades
Fórmula molecular |
C46H50N3O15P |
|---|---|
Peso molecular |
915.9 g/mol |
Nombre IUPAC |
(4S)-4-[[2-(2,5-dioxopyrrol-1-yl)acetyl]amino]-5-[3-[[4-[(1S,2S,4R,6R,8S,9S,11S,12S,13R)-11-hydroxy-9,13-dimethyl-16-oxo-8-(2-phosphonooxyacetyl)-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-6-yl]phenyl]methyl]anilino]-5-oxopentanoic acid |
InChI |
InChI=1S/C46H50N3O15P/c1-44-17-16-30(50)20-28(44)10-11-31-32-21-36-46(35(52)24-62-65(59,60)61,45(32,2)22-34(51)41(31)44)64-43(63-36)27-8-6-25(7-9-27)18-26-4-3-5-29(19-26)47-42(58)33(12-15-40(56)57)48-37(53)23-49-38(54)13-14-39(49)55/h3-9,13-14,16-17,19-20,31-34,36,41,43,51H,10-12,15,18,21-24H2,1-2H3,(H,47,58)(H,48,53)(H,56,57)(H2,59,60,61)/t31-,32-,33-,34-,36+,41+,43+,44-,45-,46+/m0/s1 |
Clave InChI |
BACFCSKNRKGXJF-YFTVFXHHSA-N |
SMILES isomérico |
C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1C[C@@H]4[C@]2(O[C@@H](O4)C5=CC=C(C=C5)CC6=CC(=CC=C6)NC(=O)[C@H](CCC(=O)O)NC(=O)CN7C(=O)C=CC7=O)C(=O)COP(=O)(O)O)CCC8=CC(=O)C=C[C@]38C)O |
SMILES canónico |
CC12CC(C3C(C1CC4C2(OC(O4)C5=CC=C(C=C5)CC6=CC(=CC=C6)NC(=O)C(CCC(=O)O)NC(=O)CN7C(=O)C=CC7=O)C(=O)COP(=O)(O)O)CCC8=CC(=O)C=CC38C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(2R,3S,4S,5R,6S)-6-[(2R,3R,4S,5S,6R)-2-[[(3S,4R,4aR,6aR,6bS,8R,8aS,14aR,14bS)-8-hydroxy-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,14a-dodecahydropicen-3-yl]oxy]-3,5-dihydroxy-6-methyloxan-4-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl acetate](/img/structure/B12369956.png)
![disodium;[[(3aR,4R,6R,6aR)-4-(6-aminopurin-9-yl)-2-oxido-2-oxo-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3,2]dioxaphosphol-6-yl]methoxy-oxidophosphoryl] [(2R,3S,4R,5R)-5-(3-carbamoylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate](/img/structure/B12369971.png)
![2-methyl-N-(2-methylphenyl)-3-oxo-1,4-dihydropyrido[1,2-a]pyrazin-5-ium-1-carboxamide;iodide](/img/structure/B12369977.png)


![(1R,2S)-N-[4-(2,6-dimethoxyphenyl)-5-(6-methylpyridin-2-yl)-1,2,4-triazol-3-yl]-1-(5-methylpyrimidin-2-yl)-1-oxidanyl-propane-2-sulfonamide](/img/structure/B12370001.png)



![N-[(6-chloro-1H-benzimidazol-2-yl)methyl]-2-(4-fluorophenyl)-N-methyl-2-piperidin-1-ylacetamide](/img/structure/B12370013.png)
![4-((2-(2-((6-Chlorohexyl)oxy)ethoxy)ethyl)carbamoyl)-2-(7-(dimethylamino)-3-(dimethyliminio)-5,5-dimethyl-3,5-dihydrodibenzo[b,e]silin-10-yl)benzoate](/img/structure/B12370015.png)



